![molecular formula C23H15N3O3 B14711413 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) CAS No. 12758-77-9](/img/structure/B14711413.png)
1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple isocyanate groups, making it highly reactive and useful in polymer chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) typically involves the reaction of appropriate aromatic amines with phosgene or its derivatives. The process requires careful control of temperature and pressure to ensure the formation of the desired isocyanate groups without unwanted side reactions.
Industrial Production Methods
Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can further optimize the reaction, reducing the formation of by-products and enhancing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo nucleophilic substitution with suitable nucleophiles.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Polyols: Employed in polymerization reactions to produce polyurethanes.
Catalysts: Such as tertiary amines and organometallic compounds, are often used to enhance reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Result from the reaction with amines.
Polyurethanes: Produced through polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in many biological and synthetic systems. The pathways involved often include nucleophilic addition and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Methylenebis(4-isocyanatobenzene)
- 4,4’-Methylenebis(phenyl isocyanate)
- Diphenylmethane diisocyanate
Uniqueness
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is unique due to its specific arrangement of isocyanate groups and the presence of a phenylene bis(methylene) linkage. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
12758-77-9 |
|---|---|
Molekularformel |
C23H15N3O3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
1-isocyanato-2,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-9-3-1-6-18(21)12-17-8-5-11-23(26-16-29)20(17)13-19-7-2-4-10-22(19)25-15-28/h1-11H,12-13H2 |
InChI-Schlüssel |
MONBXKAJLMCVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)N=C=O)CC3=CC=CC=C3N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
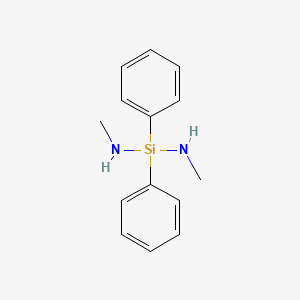

![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

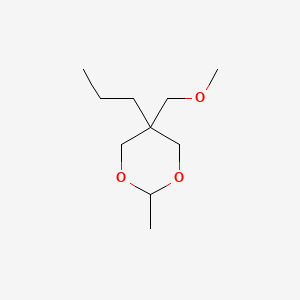
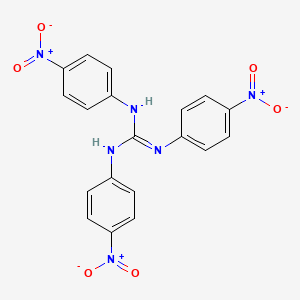
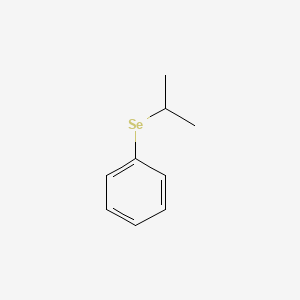
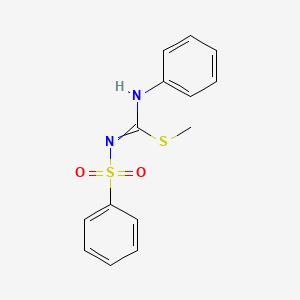
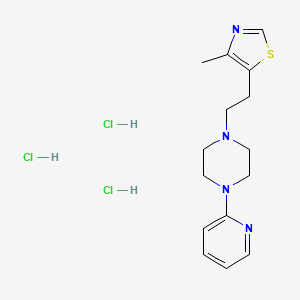
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)



